molecular formula C21H18N4O2 B2704110 (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide CAS No. 1239970-24-1

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide

Cat. No.: B2704110
CAS No.: 1239970-24-1
M. Wt: 358.401
InChI Key: IJIRLCLIXHAGMW-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Formation of the enamide: This involves the reaction of the cyano-substituted pyrazole with (2-phenoxyphenyl)prop-2-enamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biochemical pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide: Similar structure but lacks the 3,5-dimethyl substitutions on the pyrazole ring.

    (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(phenyl)prop-2-enamide: Similar structure but lacks the phenoxy group on the phenyl ring.

Uniqueness

The presence of both the 3,5-dimethyl substitutions on the pyrazole ring and the phenoxy group on the phenyl ring makes (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide unique. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-18(15(2)25-24-14)12-16(13-22)21(26)23-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-12H,1-2H3,(H,23,26)(H,24,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIRLCLIXHAGMW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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